Cas no 1542273-70-0 (1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)

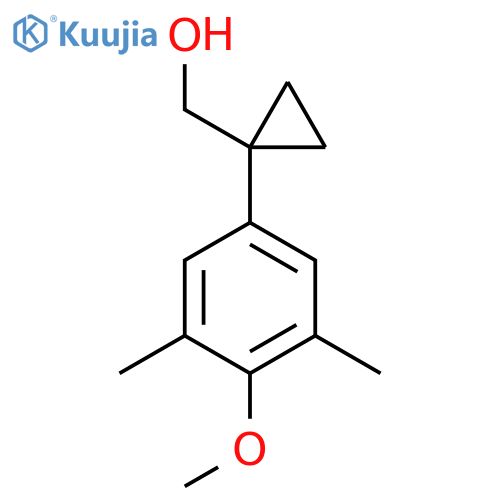

1542273-70-0 structure

商品名:1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol

1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol

- EN300-1764300

- 1542273-70-0

- [1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol

-

- インチ: 1S/C13H18O2/c1-9-6-11(13(8-14)4-5-13)7-10(2)12(9)15-3/h6-7,14H,4-5,8H2,1-3H3

- InChIKey: CPRWXNOSIYTWGR-UHFFFAOYSA-N

- ほほえんだ: OCC1(C2C=C(C)C(=C(C)C=2)OC)CC1

計算された属性

- せいみつぶんしりょう: 206.130679813g/mol

- どういたいしつりょう: 206.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.5Ų

1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1764300-10.0g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 10g |

$4914.0 | 2023-06-03 | ||

| Enamine | EN300-1764300-0.05g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 0.05g |

$959.0 | 2023-09-20 | ||

| Enamine | EN300-1764300-0.25g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 0.25g |

$1051.0 | 2023-09-20 | ||

| Enamine | EN300-1764300-1g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 1g |

$1142.0 | 2023-09-20 | ||

| Enamine | EN300-1764300-2.5g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 2.5g |

$2240.0 | 2023-09-20 | ||

| Enamine | EN300-1764300-0.5g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 0.5g |

$1097.0 | 2023-09-20 | ||

| Enamine | EN300-1764300-10g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 10g |

$4914.0 | 2023-09-20 | ||

| Enamine | EN300-1764300-5g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 5g |

$3313.0 | 2023-09-20 | ||

| Enamine | EN300-1764300-1.0g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 1g |

$1142.0 | 2023-06-03 | ||

| Enamine | EN300-1764300-5.0g |

[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |

1542273-70-0 | 5g |

$3313.0 | 2023-06-03 |

1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

1542273-70-0 (1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量